N-(4-carbamoylphenyl)-4-fluorobenzamide
Description
N-(4-Carbamoylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a fluorine-substituted benzoyl group attached to a 4-carbamoylphenylamine moiety. The carbamoyl group (-CONH₂) at the para position of the phenyl ring distinguishes it from related compounds with carbamothioyl (-CSNH₂), nitro (-NO₂), or halogen substituents . Such modifications influence solubility, hydrogen-bonding capacity, and biological activity.
Properties
IUPAC Name |
4-[(4-fluorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTNYSXFWZLZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, the use of N,N-dimethylformamide as a solvent and the optimization of reaction temperatures and times can significantly improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminobenzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-(4-Bromophenylcarbamothioyl)-4-fluorobenzamide
- Structural Differences : Replaces the carbamoyl group with a carbamothioyl (-CSNH₂) and introduces a bromine atom at the phenyl ring.
Physical Properties :
Property Value Reference Melting Point 130–132°C (similar carbamothioyl derivative) Molecular Weight 308.76 g/mol logP 3.68 (indicative of lipophilicity) - Crystallography : Exhibits intermolecular hydrogen bonds (N–H···S and N–H···O) that stabilize its crystal lattice, a feature shared with carbamoyl analogs .
N-(4-Chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide
- Structural Differences : Incorporates a benzothiazole ring system with a chlorine substituent.
Key Properties :
Property Value Reference Molecular Weight 306.74 g/mol logP 3.69 Polar Surface Area 32.75 Ų
Functional Derivatives
N-(Dimethylcarbamothioyl)-4-fluorobenzamide
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide
- Stability: Exists as a stable monohydrate under accelerated stress conditions (heat, light, humidity) .
Pharmacologically Active Analogs
N-(4-Fluorophenyl)benzamide
N-{4-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide
- Structural Features: Combines nitro (-NO₂) and chloro-methylphenyl groups, enhancing electrophilic character.
- Applications : Nitro groups often confer antimicrobial or antiparasitic activity, though specific data for this compound are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
